3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid
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Overview
Description
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a methylthio group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The acrylic acid moiety can be introduced through a subsequent reaction with an appropriate acrylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acrylic acid moiety can be reduced to the corresponding propionic acid derivative.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Propionic acid derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzoxazole ring can engage in π-π stacking interactions, while the acrylic acid moiety can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid: Similar structure but with the acrylic acid moiety at a different position.
2-(Methylthio)benzoxazole: Lacks the acrylic acid moiety.
Benzoxazole-4-carboxylic acid: Lacks the methylthio group.
Uniqueness
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid is unique due to the combination of the benzoxazole ring, methylthio group, and acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H9NO3S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(E)-3-(2-methylsulfanyl-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-11-12-10-7(5-6-9(13)14)3-2-4-8(10)15-11/h2-6H,1H3,(H,13,14)/b6-5+ |
InChI Key |
PMEDUCXJRZDFPG-AATRIKPKSA-N |
Isomeric SMILES |
CSC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origin of Product |
United States |
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